
Ethyl 3,5-difluoro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the indole ring and an ethyl ester group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.
Formation of Indole Ring: The aniline undergoes a Fischer indole synthesis, where it reacts with an appropriate ketone under acidic conditions to form the indole ring.
Esterification: The resulting indole derivative is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to modify the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Quinonoid derivatives.
Reduction Products: Alcohols or amines depending on the reduction conditions.
Hydrolysis Products: 3,5-difluoro-1H-indole-2-carboxylic acid.
科学的研究の応用
Chemistry: Ethyl 3,5-difluoro-1H-indole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The fluorine atoms enhance its binding affinity to biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production of active ingredients.
作用機序
The mechanism of action of ethyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects. The compound may inhibit enzyme activity or block receptor sites, thereby altering cellular processes.
類似化合物との比較
- Ethyl 3-fluoro-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1H-indole-2-carboxylate
- Ethyl 3,5-dichloro-1H-indole-2-carboxylate
Comparison: Ethyl 3,5-difluoro-1H-indole-2-carboxylate is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity and metabolic stability compared to its mono-fluorinated or chlorinated counterparts. The dual fluorination also affects its electronic properties, making it more reactive in certain chemical reactions.
特性
分子式 |
C11H9F2NO2 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
ethyl 3,5-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
InChIキー |
IXDZKRHCUZBOQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


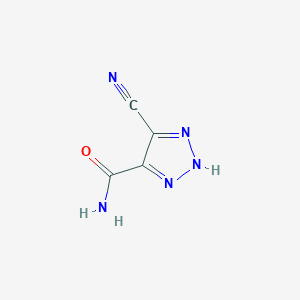


![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)

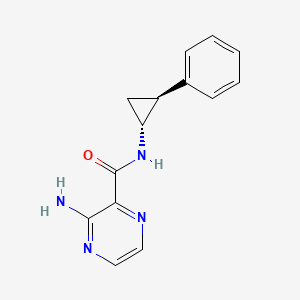
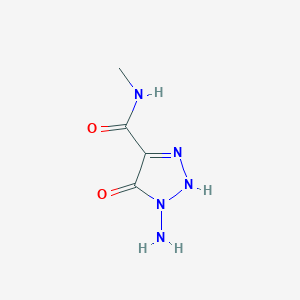

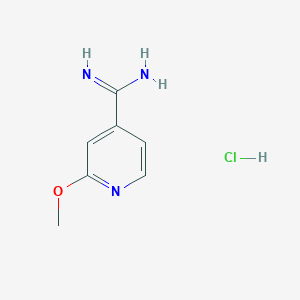
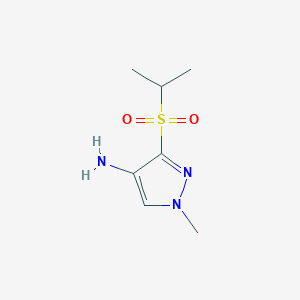
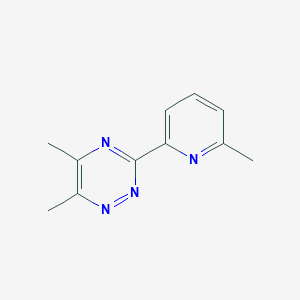
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


